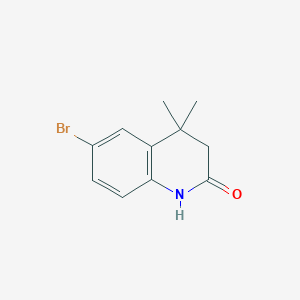

6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one

概要

説明

6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a dihydroquinoline core, and two methyl groups at the 4th position. The quinoline structure is known for its wide range of biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate aniline derivative and a brominating agent.

Bromination: The aniline derivative undergoes bromination to introduce the bromine atom at the 6th position.

Cyclization: The brominated intermediate is then subjected to cyclization under acidic or basic conditions to form the quinoline core.

Reduction: The quinoline core is reduced to the dihydroquinoline form.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step.

化学反応の分析

Types of Reactions

6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further modify the dihydroquinoline core.

Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological activities.

科学的研究の応用

Medicinal Chemistry

6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one is studied for its potential as a pharmacophore in drug design. Its applications include:

- Antimicrobial Activity: Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on related dihydroquinolinones reported their effectiveness against various bacterial strains, suggesting potential for similar activity in this compound.

- Anticancer Properties: A notable study investigated the cytotoxic effects of various quinoline derivatives on breast adenocarcinoma cells. While specific data for this compound were not provided, findings underscore the importance of structural characteristics in determining biological efficacy.

Biological Studies

The compound serves as a probe to study enzyme interactions and receptor binding. Its mechanism of action involves interactions with specific molecular targets, leading to modulation of biological pathways.

Case Study: Anticancer Activity

A comparative study analyzed several bromoquinoline derivatives to evaluate their antimicrobial and anticancer activities.

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| This compound | Unknown | Unknown |

| 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | Moderate | Low nanomolar range |

| 5-Bromo-3,4-dihydroquinolin-2(1H)-one | High | Moderate |

This table illustrates varying degrees of activity among similar compounds, highlighting the need for further investigation into the specific activities of this compound.

Material Science

The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties. Its reactivity profile allows for various chemical modifications that can lead to new applications in material science.

作用機序

The mechanism of action of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the quinoline core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

6-Chloro-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.

6-Fluoro-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one: Similar structure with a fluorine atom instead of bromine.

6-Iodo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one: Similar structure with an iodine atom instead of bromine.

Uniqueness

6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s size and electronegativity can lead to different binding affinities and reaction pathways compared to its halogen analogs.

生物活性

6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one (CAS Number: 135631-90-2) is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂BrNO |

| Molecular Weight | 254.12 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 366.0 ± 42.0 °C |

| Melting Point | Not available |

| CAS Number | 135631-90-2 |

Structural Characteristics

The compound features a quinoline ring structure with a bromine atom at the 6-position and two methyl groups at the 4-position, which may influence its reactivity and biological properties .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on related dihydroquinolinones reported their effectiveness against various bacterial strains, suggesting a potential for similar activity in this compound.

The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that the bromine substituent and the ketone group may play crucial roles in its interaction with biological targets, potentially influencing pathways related to apoptosis and oxidative stress .

Study on Anticancer Activity

A notable study investigated the cytotoxic effects of various quinoline derivatives on breast adenocarcinoma cells. The results indicated that certain structural modifications significantly enhanced their anticancer activity. While specific data for this compound were not provided, the findings underscore the importance of structural characteristics in determining biological efficacy .

Comparative Analysis with Other Compounds

A comparative study analyzed several bromoquinoline derivatives to evaluate their antimicrobial and anticancer activities. The following table summarizes relevant findings:

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| This compound | Unknown | Unknown |

| 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | Moderate | Low nanomolar range |

| 5-Bromo-3,4-dihydroquinolin-2(1H)-one | High | Moderate |

This table illustrates the varying degrees of activity among similar compounds, highlighting the need for further investigation into the specific activities of this compound .

特性

IUPAC Name |

6-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRFIBKHXWYJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444099 | |

| Record name | 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135631-90-2 | |

| Record name | 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。